Iristectorigenin B

CAS No.: 37744-62-0

Cat. No.: VC13630828

Molecular Formula: C17H14O7

Molecular Weight: 330.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37744-62-0 |

|---|---|

| Molecular Formula | C17H14O7 |

| Molecular Weight | 330.29 g/mol |

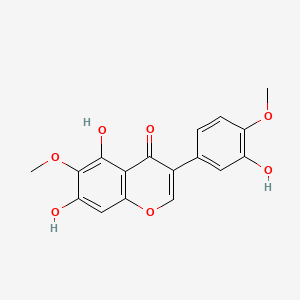

| IUPAC Name | 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one |

| Standard InChI | InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3 |

| Standard InChI Key | WRZOUWHPDDOJNR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

Iristectorigenin B (PubChem CID: 5488781) is classified as an isoflavone derivative. Its IUPAC name, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one, reflects its polyhydroxylated and methoxylated structure . Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.29 g/mol |

| XLogP3-AA | 2.6 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bond Count | 3 |

The compound’s planar structure facilitates interactions with biological targets such as nuclear receptors and enzymes .

Spectral Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming its identity. Key spectral data include:

Biological Sources and Natural Occurrence

Iristectorigenin B is predominantly isolated from:

-

Iris domestica (Belamcanda chinensis): A traditional medicinal plant used in East Asian therapies for respiratory and inflammatory conditions .

-

Monopteryx inpae: A leguminous species native to South America, suggesting a broader ecological distribution of isoflavonoids .

Its presence in these species underscores the role of secondary metabolites in plant defense and adaptation.

Pharmacological Activities and Mechanisms of Action

Cholesterol Metabolism Modulation

Iristectorigenin B acts as a liver X receptor (LXR) modulator, enhancing the expression of ATP-binding cassette transporters ABCA1 and ABCG1 in macrophages. This promotes cholesterol efflux, reducing intracellular lipid accumulation and potentially mitigating atherosclerosis.

| Target | Effect | Biological Outcome |

|---|---|---|

| LXR-α/β | Upregulation | Increased ABCA1/ABCG1 |

| PPAR-γ | Partial activation | Anti-inflammatory response |

Research Findings and Therapeutic Applications

Cardiovascular Health

Preclinical studies highlight its role in:

-

Atherosclerosis Prevention: By promoting reverse cholesterol transport, it reduces foam cell formation in arterial walls.

-

Endothelial Protection: Modulation of nitric oxide synthase (NOS) pathways improves vascular reactivity.

Metabolic Syndrome

Preliminary data suggest interactions with peroxisome proliferator-activated receptor gamma (PPAR-γ), implicating it in glucose homeostasis and insulin sensitivity.

Spectral and Computational Data

3D Conformational Analysis

Density functional theory (DFT) calculations reveal a low-energy conformation where the chromen-4-one ring adopts a near-planar orientation, optimizing π-π stacking with hydrophobic receptor pockets .

ADMET Profiling

Computational predictions using QikProp indicate:

-

Moderate oral bioavailability (67%)

-

Blood-brain barrier permeability (logBB = -0.8)

Challenges and Future Directions

While Iristectorigenin B shows therapeutic promise, critical gaps remain:

-

Toxicological Data: Acute and chronic toxicity profiles are undefined.

-

Synthetic Accessibility: Total synthesis routes are unreported, hindering large-scale production.

-

Clinical Translation: No human trials have been conducted to date.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume